molecular formula C9H14O2S B15164299 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate CAS No. 185204-46-0

3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate

Cat. No.: B15164299
CAS No.: 185204-46-0
M. Wt: 186.27 g/mol
InChI Key: SOHMMQWPRUUSFF-UHFFFAOYSA-N
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Description

3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H16O2S It is a derivative of methacrylate, featuring a thiirane ring, which is a three-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate typically involves the reaction of thiirane derivatives with methacrylic acid or its esters. One common method is the esterification of 3-(thiiran-2-yl)propanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can open the thiirane ring, leading to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the thiirane ring under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate involves the interaction of its thiirane ring with various molecular targets. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiiranylmethyl methacrylate: Similar structure but with a different alkyl chain length.

    2,3-Epithiopropyl methacrylate: Contains an epithio group instead of a thiirane ring.

Uniqueness

3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate is unique due to its specific combination of a thiirane ring and a methacrylate ester

Properties

CAS No.

185204-46-0

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

3-(thiiran-2-yl)propyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O2S/c1-7(2)9(10)11-5-3-4-8-6-12-8/h8H,1,3-6H2,2H3

InChI Key

SOHMMQWPRUUSFF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCC1CS1

Origin of Product

United States

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